2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride
CAS No.: 1185312-88-2
Cat. No.: VC3254149
Molecular Formula: C11H17Cl3N2O
Molecular Weight: 299.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185312-88-2 |
|---|---|
| Molecular Formula | C11H17Cl3N2O |
| Molecular Weight | 299.6 g/mol |
| IUPAC Name | 2-chloro-5-(piperidin-4-yloxymethyl)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H15ClN2O.2ClH/c12-11-2-1-9(7-14-11)8-15-10-3-5-13-6-4-10;;/h1-2,7,10,13H,3-6,8H2;2*1H |
| Standard InChI Key | UTZSQCUYMWHIRR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OCC2=CN=C(C=C2)Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1OCC2=CN=C(C=C2)Cl.Cl.Cl |
Introduction
2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride is a synthetic organic compound with a molecular formula of C11H17Cl3N2O and a molecular weight of 299.62 g/mol . This compound is characterized by its structural components, including a pyridine ring and a piperidine moiety linked through an oxy-methyl group. The presence of chlorine atoms and the dihydrochloride salt form contribute to its chemical properties and potential applications.
Synthesis and Preparation
The synthesis of 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride typically involves multi-step reactions that require careful control of reaction conditions to achieve high purity and yield. The specific synthetic routes may vary based on the availability of starting materials and the desired scale of production.
Biological and Pharmacological Applications
While specific biological activities of 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride are not extensively documented, compounds with similar structures often exhibit potential in pharmacology due to their ability to interact with biological targets. For instance, pyridine derivatives are known to have various biological effects, including antitumor and anti-inflammatory properties .
Safety and Handling
Handling 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride requires adherence to standard safety protocols for chemical substances. Safety Data Sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks associated with exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume